2-(4-Chlorophenoxy)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a pyrazinylamino group, and an azetidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Azetidinone Core: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and a ketene.
Introduction of the Pyrazinylamino Group: This step often involves the nucleophilic substitution of a halogenated azetidinone with pyrazin-2-ylamine under basic conditions.
Attachment of the Chlorophenoxy Group: The final step involves the etherification of the azetidinone derivative with 4-chlorophenol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.
Major Products
Oxidation: Oxidized derivatives of the azetidinone ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenoxy)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-(pyridin-2-ylamino)azetidin-1-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(4-Chlorophenoxy)-1-(3-(quinolin-2-ylamino)azetidin-1-yl)ethan-1-one: Contains a quinoline ring, offering different biological activity.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-1-3-13(4-2-11)22-10-15(21)20-8-12(9-20)19-14-7-17-5-6-18-14/h1-7,12H,8-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRGCVBMPDMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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